Methyl 4-chloro-3-ethylbenzoylformate
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Overview
Description
Methyl 4-chloro-3-ethylbenzoylformate: is an organic compound with the molecular formula C11H11ClO3. It is a derivative of benzoylformate, characterized by the presence of a chloro and an ethyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3-ethylbenzoylformate can be synthesized through several methods. One common method involves the esterification of 4-chloro-3-ethylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-3-ethylbenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate.
Major Products Formed:
Oxidation: 4-chloro-3-ethylbenzoic acid or 4-chloro-3-ethylbenzaldehyde.
Reduction: 4-chloro-3-ethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-chloro-3-ethylbenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-ethylbenzoylformate involves its interaction with various molecular targets. In ester hydrolysis reactions, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and methanol. The chloro group can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Comparison with Similar Compounds
Ethyl 4-chloro-3-ethylbenzoylformate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-chloro-3-methylbenzoylformate: Similar but with a methyl group instead of an ethyl group on the benzene ring.
Methyl 4-chloro-3-ethylbenzoate: Similar but lacks the formate group.
Uniqueness: Methyl 4-chloro-3-ethylbenzoylformate is unique due to the combination of its chloro and ethyl substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
IUPAC Name |
methyl 2-(4-chloro-3-ethylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-3-7-6-8(4-5-9(7)12)10(13)11(14)15-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZSZBQMJKKCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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